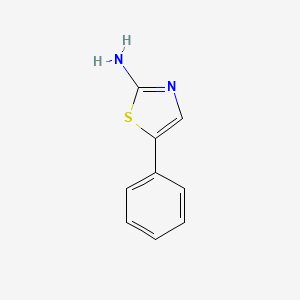

5-Phenylthiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLUWQIENURREM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192383 | |

| Record name | 5-Phenylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39136-63-5 | |

| Record name | 5-Phenyl-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39136-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenylthiazol-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039136635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenylthiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenylthiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Phenylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylthiazol-2-amine is a heterocyclic amine containing a thiazole ring substituted with a phenyl group. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this compound have shown promise as potent inhibitors of various enzymes and have been investigated for their potential as anticancer and antimicrobial agents. A thorough understanding of its physicochemical properties is crucial for its application in drug design, synthesis, and formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its role in relevant biological pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂S | [1][2][3] |

| Molecular Weight | 176.24 g/mol | [1][2] |

| Melting Point | 191-191.5 °C (Ethanol) | [1] |

| 256-257 °C | [4] | |

| Boiling Point | 363.4 °C (Predicted) | [1][4] |

| Density | 1.261 g/cm³ | [1] |

| pKa | 4.63 ± 0.10 (Predicted) | [4] |

| XLogP3 | 2.97350 | [1] |

| Polar Surface Area (PSA) | 67.15 Ų | [1] |

| Refractive Index | 1.659 | [1] |

| Appearance | White to light yellow powder/crystal | |

| CAS Number | 39136-63-5 | [1][2][3] |

| Synonyms | 5-Phenyl-2-thiazolamine, 2-Amino-5-phenylthiazole, 5-Phenyl-1,3-thiazol-2-amine | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its derivatives is commonly achieved through the Hantzsch thiazole synthesis. A general protocol is described below.[5][6][7]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Ethanol

-

Sodium carbonate solution

Procedure:

-

Dissolve 1 equivalent of 2-bromoacetophenone in ethanol.

-

Add 1 equivalent of thiourea to the solution.

-

Reflux the mixture for 1 hour or until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure.

-

The residue is then subjected to an extraction with ethyl acetate and a sodium carbonate solution (to adjust the pH to 8-9).

-

The organic layer is separated, dried, and the solvent is evaporated to yield the crude product.

-

The crude this compound can be further purified by recrystallization from ethanol.

Spectroscopic Analysis

Comprehensive spectroscopic analysis is essential for structural confirmation and purity assessment of the synthesized this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9][10]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl ring and the thiazole ring, as well as the amine protons.

-

¹³C NMR Analysis: The carbon NMR spectrum will provide information about the different carbon environments in the molecule, including the carbons of the phenyl and thiazole rings.

2. Infrared (IR) Spectroscopy [9][11]

-

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

-

Analysis: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic rings, C=N stretching of the thiazole ring, and C-S stretching.

3. Mass Spectrometry (MS) [2]

-

Analysis: Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (176.24 m/z).

Biological Activity and Signaling Pathway

Derivatives of this compound have been identified as novel inhibitors of Phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[12] Mechanistic studies have revealed that these compounds exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.[12] Inhibition of this pathway leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in the G2/M phase.[12]

Below is a diagram illustrating the inhibitory effect of this compound derivatives on the PI3K/AKT pathway.

Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, and characterization of this compound. The presented data and protocols are intended to be a valuable resource for researchers and scientists working with this compound and its derivatives. The elucidation of its role in inhibiting the PI3K/AKT signaling pathway highlights its potential as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Further research into the structure-activity relationships of this compound derivatives is warranted to optimize their biological activity and pharmacokinetic properties.

References

- 1. echemi.com [echemi.com]

- 2. 5-Phenyl-thiazol-2-ylamine | C9H8N2S | CID 873119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 39136-63-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. jocpr.com [jocpr.com]

- 12. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Phenylthiazol-2-amine: A Technical Guide for Researchers

CAS Number: 39136-63-5

This technical guide provides an in-depth overview of 5-Phenylthiazol-2-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its nomenclature, physicochemical properties, synthesis, and its emerging role as a scaffold for developing inhibitors of key signaling pathways.

Nomenclature and Identification

This compound is a substituted thiazole derivative with a phenyl group at the 5-position and an amine group at the 2-position. Its systematic and common names are crucial for accurate identification in research and procurement.

| Identifier Type | Value |

| CAS Number | 39136-63-5[1][2] |

| IUPAC Name | 5-phenyl-1,3-thiazol-2-amine[3] |

| Synonyms | 5-phenyl-thiazol-2-ylamine, 2-Amino-5-phenylthiazole[3] |

| Molecular Formula | C₉H₈N₂S[4] |

| Molecular Weight | 176.24 g/mol [3][4] |

Physicochemical and Spectral Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 224.06 °C | [5] |

| Boiling Point | 363.4±11.0 °C (Predicted) | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | Soluble in ethanol (~12 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (~10 mg/ml). Sparingly soluble in aqueous buffers. | [6] |

| IR (KBr, cm⁻¹) | 3334.92 (NH₂), 1670.35 (C=C), 1579.70 (C=N), 686 (C-S-C), 3199.91, 3161.33, 3120.82 (Aromatic C-H), 826.60, 736.45, 713.0, 643.3 (Aromatic ring stretching), 1076.35 (N=C-S-C=) | [5] |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 4.00 (2H, NH₂), 6.62 (CH in thiazole ring), 7.22 – 7.48 (Aromatic protons) | [5] |

| ¹³C NMR (200 MHz, DMSO-d₆) δ | 170.5 (C-2), 100.0 (C-4), 148.2 (C-5), 133.1-127.5 (phenyl carbons) | [5] |

Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of 2-aminothiazole derivatives. This protocol outlines the synthesis of this compound from 2-bromoacetophenone and thiourea.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Water

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a tared watchglass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Role in Signaling Pathways and Drug Development

Derivatives of this compound have emerged as promising scaffolds in drug discovery, particularly as inhibitors of protein kinases involved in cancer progression.

Inhibition of the PI3K/AKT Signaling Pathway

Recent studies have highlighted the potential of this compound derivatives as novel inhibitors of Phosphatidylinositol 4-kinase IIIB (PI4KIIIβ). Mechanistic studies have revealed that these compounds can effectively inhibit the PI3K/AKT signaling pathway, a critical pathway that is often dysregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting this pathway, these derivatives can induce cancer cell apoptosis and arrest the cell cycle.

Below is a diagram illustrating the logical relationship of the nomenclature for this compound.

References

- 1. 39136-63-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 5-Phenyl-thiazol-2-ylamine | C9H8N2S | CID 873119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

The 5-Phenylthiazol-2-amine Scaffold: A Privileged Motif in Drug Discovery

The 5-phenylthiazol-2-amine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored for their potential as therapeutic agents, particularly in the fields of oncology, mycology, and bacteriology. This technical guide provides an in-depth overview of the biological activities of this scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Anticancer Activity

Derivatives of the this compound scaffold have exhibited potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro antiproliferative activity of selected this compound derivatives against various human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Compound 16 | H446 (Lung Cancer) | Not specified, but noted as potent | [1][2] |

| Compound 43 | H446 (Lung Cancer) | Not specified, but noted as potent | [1][2] |

| Compound 10a | Four cancer cell lines | Average GI50 of 6 | [3] |

| Compound 10o | Four cancer cell lines | Average GI50 of 7 | [3] |

| Compound 13d | Four cancer cell lines | Average GI50 of 8 | [3] |

| Compound 6d | K563 (Leukemia) | Comparable to dasatinib | [4] |

| MCF-7 (Breast Cancer) | 20.2 | [4] | |

| HT-29 (Colon Cancer) | 21.6 | [4] | |

| Compound 5b | HT29 (Colon Cancer) | 2.01 | [5] |

Signaling Pathway: PI3K/AKT Inhibition

Several this compound derivatives have been identified as inhibitors of Phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which in turn affects the PI3K/AKT signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival. Its inhibition can lead to apoptosis and cell cycle arrest in cancer cells.

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antifungal Activity

The this compound scaffold has also been identified as a promising framework for the development of novel antifungal agents. Certain derivatives have shown significant activity against a range of fungal pathogens.

Quantitative Antifungal Data

The following table presents the in vitro antifungal activity of selected this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

| B9 | C. albicans | 1 | [6] |

| C. parapsilosis | 2 | [6] | |

| C. glabrata | 4 | [6] | |

| SZ-C14 | C. albicans | 1-16 | [6] |

| 3l | C. albicans | 2 | [6] |

| E26 | M. oryzae | EC50 = 1.29 | [6] |

Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.

Materials:

-

96-well microtiter plates

-

Fungal strains

-

RPMI-1640 medium

-

This compound derivative stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.

Antimycobacterial Activity

Hybrid molecules incorporating the 4-phenylthiazol-2-amine scaffold have been designed and synthesized, demonstrating promising activity against various Mycobacterium species.

Quantitative Antimycobacterial Data

The following table shows the in vitro antimycobacterial activity of a selected hybrid compound, with MIC values in µg/mL and µM.

| Compound/Derivative | Mycobacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |

| 9b | M. tuberculosis | 0.78 | 2.3 | [7] |

| M. kansasii | 0.78 | 2.3 | [7] | |

| M. avium | 0.78 | 2.3 | [7] |

Experimental Protocol: Synthesis of this compound Derivatives

A common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

General Procedure:

-

A mixture of an appropriately substituted α-bromoacetophenone and thiourea (or a substituted thiourea) is refluxed in a suitable solvent, such as ethanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or extraction after neutralization.

-

Further purification can be achieved by recrystallization or column chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has cemented its position as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vast library of compounds under investigation.[1][2] Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This technical guide provides an in-depth exploration of the discovery and history of 2-aminothiazole derivatives, detailed experimental protocols for their synthesis, a quantitative analysis of their biological activities, and a visual representation of their mechanisms of action.

A Journey Through Time: The History of 2-Aminothiazole Derivatives

The story of 2-aminothiazole begins with the pioneering work of Arthur Hantzsch in the late 19th century. His development of the Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, provided the first accessible route to this heterocyclic core and remains a cornerstone of its synthesis today.[5] For many years, research into 2-aminothiazoles progressed steadily, with early investigations focusing on their potential as dyes and vulcanization accelerators.

The therapeutic potential of this scaffold began to be realized in the mid-20th century with the discovery of sulfathiazole, one of the first commercially successful sulfonamide antibiotics. This discovery marked a turning point, sparking significant interest in the medicinal applications of 2-aminothiazole derivatives.

The late 20th and early 21st centuries have witnessed an explosion in 2-aminothiazole-based drug discovery, driven by advancements in high-throughput screening and a deeper understanding of disease biology at the molecular level. This has led to the development of highly targeted therapies, including the blockbuster anticancer drug Dasatinib (a dual Src/Abl kinase inhibitor) and Alpelisib (a PI3Kα inhibitor), both of which feature the 2-aminothiazole core.[6] These successes have solidified the 2-aminothiazole scaffold as a critical component in the modern drug discovery landscape.

Synthesis and Methodologies: Crafting the 2-Aminothiazole Core

The Hantzsch thiazole synthesis remains the most common and versatile method for the preparation of 2-aminothiazole derivatives.[5] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative.

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

This protocol describes the synthesis of the parent 2-aminothiazole ring from chloroacetaldehyde and thiourea.[3]

Materials:

-

Thiourea (7.6 g, 0.1 mol)

-

Chloroacetaldehyde (50% aqueous solution, 15.7 g, 0.1 mol)

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filtration flask

Procedure:

-

In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.

-

Once the thiourea is completely dissolved, cool the solution to room temperature.

-

Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will be observed.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture at 80-90°C for 2 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then recrystallize from ethanol to yield pure 2-aminothiazole.

DOT Diagram: Hantzsch Synthesis Workflow

Caption: A generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of 2-aminothiazole derivatives is underscored by their potent activity against a range of biological targets, particularly in the context of cancer. The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value |

| Dasatinib | K562 (Leukemia) | < 1 µM |

| Dasatinib | MDA-MB-231 (Breast) | < 1 µM |

| Dasatinib | MCF-7 (Breast) | < 1 µM |

| Dasatinib | HT-29 (Colon) | < 1 µM |

| Compound 21 (Dasatinib analog) | K562 (Leukemia) | 16.3 µM[7] |

| Compound 21 (Dasatinib analog) | MCF-7 (Breast) | 20.2 µM[7] |

| Compound 21 (Dasatinib analog) | HT-29 (Colon) | 21.6 µM[7] |

| Compound 20 | H1299 (Lung) | 4.89 µM[7] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM[7] |

| Compound 27 | HeLa (Cervical) | 1.6 ± 0.8 µM[7] |

| Compound 79a | MCF-7 (Breast) | 2.32 µg/mL (GI50)[2] |

| Compound 79b | A549 (Lung) | 1.61 µg/mL (GI50)[2] |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 µg/mL[8] |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 11.4 µg/mL[8] |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 (Ovarian) | 11.6 µM[8] |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 22.4 µM[8] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of many 2-aminothiazole derivatives stems from their ability to inhibit key signaling pathways that are often dysregulated in cancer. Two of the most prominent examples are the PI3K/Akt/mTOR and Src/Abl pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[][10] Aberrant activation of this pathway is a common feature of many cancers. Alpelisib, a 2-aminothiazole derivative, is a potent and selective inhibitor of the p110α isoform of PI3K.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by the 2-aminothiazole derivative, Alpelisib.

The Src/Abl Signaling Pathway

The Src family of kinases (SFKs) and Abl kinase are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and invasion.[11] The fusion protein Bcr-Abl, the hallmark of chronic myeloid leukemia (CML), exhibits constitutively active Abl kinase activity. Dasatinib, a potent dual Src/Abl inhibitor, is a frontline treatment for CML.[12]

Caption: Dual inhibition of Bcr-Abl and Src kinases by the 2-aminothiazole derivative, Dasatinib.

A General Workflow for 2-Aminothiazole-Based Drug Discovery

The development of novel 2-aminothiazole derivatives as therapeutic agents typically follows a structured drug discovery workflow. This process begins with target identification and validation, followed by the synthesis of a diverse chemical library, and progresses through various stages of screening and optimization.

DOT Diagram: Drug Discovery Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Dasatinib? [synapse.patsnap.com]

A Comprehensive Technical Guide to the Spectroscopic Data of 5-Phenylthiazol-2-amine

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Phenylthiazol-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. The document presents quantitative spectroscopic data in a structured format, details the experimental protocols for data acquisition, and visualizes relevant biological pathways.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.50 | Multiplet | 5H | Phenyl-H |

| 7.15 | Singlet | 1H | Thiazole-H4 |

| 5.50 | Broad Singlet | 2H | NH₂ |

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.5 | C2 (C-NH₂) |

| 145.1 | C5 (C-Phenyl) |

| 135.2 | Phenyl C1' (Quaternary) |

| 129.1 | Phenyl C3'/C5' |

| 128.8 | Phenyl C4' |

| 126.3 | Phenyl C2'/C6' |

| 110.4 | C4 (Thiazole CH) |

Solvent: Polysol[1]

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) of primary amine |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 | Strong | N-H Bend (Scissoring) of primary amine |

| 1520 | Strong | C=N Stretch (Thiazole ring) |

| 1480, 1450 | Medium | Aromatic C=C Stretch |

| ~1250 | Medium | Aromatic C-N Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bending (Aromatic) |

Sample Preparation: KBr-Pellet[1][2][3][4]

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 176 | 100 | [M]⁺ (Molecular Ion) |

| 134 | ~60 | [M - C₂H₂N]⁺ |

| 104 | ~40 | [C₆H₅CS]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[5][6] The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. For ¹H NMR, the spectral width is set from 0 to 15 ppm, while for ¹³C NMR, it is typically 0 to 220 ppm.

2.2 Infrared (IR) Spectroscopy IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample of this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[1] The spectrum is recorded in the range of 4000 to 400 cm⁻¹.

2.3 Mass Spectrometry (MS) Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[1] Electron Ionization (EI) at 70 eV is a common method for generating the molecular ion and characteristic fragments. The mass analyzer, such as a quadrupole or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

Signaling Pathway Visualization

Derivatives of this compound have been identified as inhibitors of the PI3K/AKT signaling pathway, which is a critical pathway in cancer cell proliferation and survival.[7][8] The following diagram illustrates the inhibitory action of this compound derivatives on this pathway.

Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.

Caption: General workflow for synthesis and characterization.

References

- 1. spectrabase.com [spectrabase.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure of 5-Phenylthiazol-2-amine

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 5-phenylthiazol-2-amine. While a definitive published crystal structure with atomic coordinates for this compound is not publicly available in crystallographic databases as of the date of this publication, this document outlines the standardized experimental protocols required for its determination via single-crystal X-ray diffraction. Furthermore, it delves into the biological significance of this scaffold, particularly the role of its derivatives in modulating the PI3K/AKT signaling pathway, a critical axis in cancer research. This guide serves as a foundational resource for researchers aiming to characterize this compound or synthesize and evaluate its derivatives for therapeutic applications.

Introduction

This compound is a heterocyclic compound featuring a core thiazole ring substituted with a phenyl group at the 5-position and an amine group at the 2-position. This chemical scaffold is of significant interest in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities. Notably, derivatives of this compound have been identified as potent inhibitors of phosphatidylinositol 4-kinase III beta (PI4KIIIβ), which subsequently impacts the crucial PI3K/AKT signaling pathway. This pathway is a central regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

Understanding the precise three-dimensional arrangement of atoms in this compound is fundamental for structure-based drug design. A crystal structure provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for designing more potent and selective inhibitors. This guide details the methodology to obtain this crucial structural information.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂S | [1] |

| Molecular Weight | 176.24 g/mol | [1] |

| IUPAC Name | 5-phenyl-1,3-thiazol-2-amine | |

| CAS Number | 39136-63-5 | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of a small organic compound like this compound at atomic resolution is unambiguously achieved through single-crystal X-ray diffraction.[2][3] The following protocol outlines the necessary steps, from crystal growth to final structure refinement.

Crystal Growth

The initial and often most challenging step is the cultivation of a high-quality single crystal.[4] The crystal should be of sufficient size (ideally >0.1 mm in all dimensions), possess a regular and well-defined shape, and be free from internal defects like cracks or twinning.[4]

-

Method: Slow evaporation of a saturated solution is the most common method for small molecules.

-

Solvent Selection: A systematic screening of solvents is required. Solvents in which the compound has moderate solubility are ideal. Common choices include ethanol, methanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof.

-

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in a chosen solvent or solvent system in a small, clean vial. Gentle heating can be used to increase solubility.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks.

-

Monitor the vial for the formation of single, well-formed crystals.

-

Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection.

-

Mounting: The selected crystal is carefully mounted on a glass fiber or a cryo-loop and placed on a goniometer head.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source and a sensitive detector (e.g., CCD or CMOS) is used.

-

Data Acquisition:

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.

-

The diffractometer, controlled by specialized software, rotates the crystal through a series of angles.

-

As the crystal rotates, it diffracts the X-ray beam, producing a unique pattern of reflections. The positions and intensities of thousands of these reflections are meticulously recorded by the detector.[4]

-

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like Lorentz-polarization effects and absorption. This step yields a file containing a list of reflections and their intensities.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: For small molecules like this compound, the phase problem is typically solved using direct methods.[4] This computational technique uses statistical relationships between the reflection intensities to generate an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map. Atoms are identified and placed, gradually revealing the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization algorithm.[5] In this iterative process, atomic coordinates and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed using metrics like the R-factor.

Visualizations

Experimental Workflow

The logical flow of single-crystal X-ray crystallography, from sample preparation to final structure validation, is a critical process for structural chemists.

Caption: Workflow for small molecule crystal structure determination.

Relevant Signaling Pathway: PI3K/AKT Inhibition

Derivatives of this compound have been shown to inhibit the PI3K/AKT signaling pathway, a key cascade in cellular regulation. Understanding this pathway provides a biological context for the compound's therapeutic potential.

Caption: Inhibition of the PI3K/AKT pathway by thiazole derivatives.

Conclusion

While the specific crystallographic data for this compound remains to be published, the methodologies for its determination are well-established and robust. This guide provides the necessary experimental framework for researchers to pursue its structural elucidation. The role of this chemical scaffold as an inhibitor of the PI3K/AKT pathway underscores the importance of obtaining detailed structural information, which will undoubtedly accelerate the design of novel and more effective therapeutic agents for a variety of diseases, including cancer. The protocols and diagrams herein serve as a vital resource for professionals in the field of drug discovery and structural biology.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. cusabio.com [cusabio.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Improved chemistry restraints for crystallographic refinement by integrating the Amber force field into Phenix - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 5-Phenylthiazol-2-amine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the solubility and stability of 5-Phenylthiazol-2-amine, a key heterocyclic compound with significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented in a clear, comparative format to facilitate laboratory investigation and formulation development.

While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from its close structural isomer, 2-Amino-4-phenylthiazole, to provide a robust predictive framework for its physicochemical properties. The methodologies outlined herein are based on established principles and international guidelines to ensure scientific rigor and regulatory compliance.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following tables provide estimated quantitative solubility data for this compound, based on the known solubility of 2-Amino-4-phenylthiazole, and detailed protocols for its experimental determination.

Estimated Quantitative Solubility Data

The solubility of this compound is expected to be influenced by the polarity of the solvent and the pH of aqueous media, owing to the presence of the basic amine group.

| Solvent System | Estimated Solubility (mg/mL) | Temperature (°C) |

| Dimethylformamide (DMF) | 10 | 25 |

| Dimethyl Sulfoxide (DMSO) | 10 | 25 |

| Ethanol | 12 | 25 |

| Ethanol:PBS (pH 7.2) (1:10) | 0.1 | 25 |

Note: The data presented is for the structural isomer 2-Amino-4-phenylthiazole and serves as a predictive baseline for this compound. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, representing the true solubility in a saturated solution.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS buffers of various pH, Ethanol, DMSO)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of this compound in the filtrate using a validated stability-indicating HPLC method.[1]

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[2][3]

Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well microtiter plates

-

Nephelometer

Procedure:

-

Prepare serial dilutions of the this compound DMSO stock solution in a 96-well plate.

-

Add the aqueous buffer to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically ≤1%).

-

Mix the plate thoroughly and incubate at a controlled temperature for a specified duration (e.g., 2 hours).[2]

-

Measure the light scattering in each well using a nephelometer to detect the formation of precipitate.[2]

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways.[4][5]

Objective: To investigate the intrinsic stability of this compound and identify its degradation products under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with UV or Mass Spectrometry (MS) detector

Procedure: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile). This stock solution is then subjected to the following stress conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for up to 24 hours. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for up to 8 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M HCl, and analyze by HPLC.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for up to 24 hours. Withdraw samples at appropriate time points and analyze by HPLC.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for 48 hours. At appropriate time points, dissolve a portion of the sample in a suitable solvent and analyze by HPLC. A solution can also be stressed under the same conditions.

-

Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8] A control sample should be stored in the dark under the same temperature conditions. Analyze both samples by HPLC.

Presentation of Stability Data

The results of the forced degradation studies should be summarized in a table to clearly indicate the extent of degradation under each stress condition.

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | ||

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | ||

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ||

| Thermal (Dry Heat) | - | 48 hours | 80 | ||

| Photolytic | ICH Q1B | - | Room Temp |

Note: The % degradation and number of degradants are to be determined experimentally.

Visualization of Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Experimental workflows for solubility determination.

Caption: Workflow for forced degradation stability testing.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, supported by detailed experimental protocols and predictive data. It is imperative for researchers to conduct empirical studies to validate these characteristics for their specific applications. The methodologies and data presentation formats outlined herein offer a standardized approach to facilitate such investigations, ultimately contributing to the successful development of new chemical entities and pharmaceutical products.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmadekho.com [pharmadekho.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jordilabs.com [jordilabs.com]

Potential Therapeutic Targets of 5-Phenylthiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Among its many derivatives, 5-phenylthiazol-2-amine has emerged as a key pharmacophore for the development of novel therapeutic agents, particularly in the realm of oncology. While much of the recent research has focused on its derivatives, the this compound core provides a crucial foundation for potent and selective inhibitors of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound and its derivatives, with a focus on their mechanism of action, quantitative pharmacological data, and the experimental methodologies used for their evaluation. A noteworthy consideration in the development of 2-aminothiazole-based compounds is their potential for promiscuous binding, acting as frequent hitters in high-throughput screens, which necessitates careful evaluation of their selectivity.[3]

Primary Therapeutic Target: Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ)

Recent studies have identified Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) as a primary therapeutic target for derivatives of this compound.[4][5] PI4KIIIβ is a lipid kinase that plays a critical role in maintaining the lipid composition of cellular membranes and is involved in the replication of several viruses.[4][5] More importantly, in the context of cancer, it has been shown to be a key regulator of the PI3K/AKT signaling pathway.[4]

Mechanism of Action

Derivatives of this compound act as inhibitors of PI4KIIIβ.[4] By inhibiting the enzymatic activity of PI4KIIIβ, these compounds disrupt the phosphorylation of phosphatidylinositol, which is a crucial step in the activation of the PI3K/AKT signaling cascade.[4] The inhibition of this pathway leads to a series of downstream effects that are detrimental to cancer cell survival and proliferation.

Signaling Pathway

The inhibition of PI4KIIIβ by this compound derivatives initiates a cascade of events that ultimately suppresses tumor growth. The key signaling pathway affected is the PI3K/AKT pathway, as illustrated in the diagram below.

Caption: Inhibition of PI4KIIIβ by this compound derivatives.

Quantitative Data

Table 1: PI4KIIIβ Inhibitory Activity

| Compound | PI4KIIIβ IC50 (nM) | Reference |

| Derivative 16 | 8.9 | [4] |

| Derivative 43 | 7.2 | [4] |

| PIK93 (Reference) | 19.0 | [4] |

Table 2: Antiproliferative Activity against Small Cell Lung Cancer (H446) Cells

| Compound | GI50 (μM) | Reference |

| Derivative 16 | 0.38 | [4] |

| Derivative 43 | 0.29 | [4] |

| Alpelisib (Reference) | 1.25 | [4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of this compound derivatives.

PI4KIIIβ Inhibition Assay

This assay is performed to determine the concentration at which a compound inhibits 50% of the PI4KIIIβ enzyme activity (IC50).

-

Principle: A radiometric assay using [γ-³²P]ATP is commonly employed to measure the phosphorylation of the phosphatidylinositol substrate by PI4KIIIβ.

-

Methodology:

-

Recombinant human PI4KIIIβ is incubated with the substrate (phosphatidylinositol), [γ-³²P]ATP, and varying concentrations of the test compound in an appropriate assay buffer.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is then stopped, and the phosphorylated lipid product is separated from the unreacted [γ-³²P]ATP, typically using a lipid extraction method.

-

The amount of incorporated radioactivity in the lipid product is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cancer cells (e.g., H446 small cell lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

-

After the treatment period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curves.

-

Western Blot Analysis for PI3K/AKT Pathway Proteins

This technique is used to detect and quantify the levels of specific proteins in the PI3K/AKT signaling pathway to confirm the mechanism of action.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated AKT, total AKT).

-

Methodology:

-

Cells are treated with the test compound at various concentrations and for different durations.

-

After treatment, the cells are lysed to extract the total protein.

-

The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified using densitometry software to determine the relative protein expression levels.

-

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of the compounds in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.

-

Methodology:

-

Human cancer cells (e.g., H446) are injected subcutaneously into the flank of nude mice.

-

Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

The treatment group receives the test compound (e.g., orally or intraperitoneally) at a specific dose and schedule, while the control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).

-

The antitumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound derivatives.

Caption: Preclinical evaluation workflow for this compound derivatives.

Conclusion

This compound serves as a valuable scaffold for the development of potent inhibitors targeting PI4KIIIβ, with significant therapeutic potential in oncology. The downstream inhibition of the PI3K/AKT signaling pathway provides a clear mechanism for the observed antitumor activity of its derivatives. While the parent compound's specific activity remains to be fully elucidated in publicly available literature, the extensive research on its derivatives underscores the importance of this chemical moiety in modern drug discovery. Further investigation into the selectivity profile and potential off-target effects of these compounds is warranted to ensure their safe and effective translation into clinical applications. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued exploration and development of this compound-based therapeutics.

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Silico Prediction of 5-Phenylthiazol-2-amine Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 5-Phenylthiazol-2-amine and its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational techniques to assess the therapeutic potential of this chemical scaffold. The guide outlines a systematic workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed protocols for these key in silico experiments are provided, alongside methodologies for experimental validation. All quantitative data from cited studies, including inhibitory concentrations and binding affinities, are summarized in structured tables for comparative analysis. Furthermore, this guide utilizes Graphviz to visualize complex signaling pathways and experimental workflows, adhering to stringent design specifications for clarity and readability.

Introduction to this compound

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of this molecule have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and metabolic disease-modulating agents. The versatility of the thiazole ring, combined with the phenyl substituent, allows for diverse chemical modifications, leading to a broad spectrum of pharmacological properties.

Recent research has highlighted the potential of this compound derivatives as potent inhibitors of key signaling molecules. For instance, certain derivatives have demonstrated significant inhibitory activity against Phosphatidylinositol 4-kinase III beta (PI4KIIIβ), a crucial enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[1][2] Other studies have explored their efficacy as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists, tubulin polymerization inhibitors, and modulators of cyclooxygenase (COX) enzymes, underscoring the therapeutic promise of this chemical class.[3]

In silico approaches are instrumental in navigating the vast chemical space of this compound derivatives, enabling the rational design and prioritization of candidates for synthesis and biological evaluation. This guide delineates a robust computational workflow to predict the bioactivity of novel derivatives and to elucidate their mechanisms of action at a molecular level.

In Silico Bioactivity Prediction Workflow

The computational prediction of bioactivity for a novel this compound derivative follows a multi-step, hierarchical approach. This workflow is designed to progressively refine the understanding of the compound's potential therapeutic applications, from broad target identification to specific molecular interactions.

Target Identification

The initial step involves identifying potential biological targets of the this compound derivative. This can be achieved through a combination of ligand-based and structure-based approaches.

-

Ligand-Based Target Prediction: This method utilizes the principle of chemical similarity, where the structure of the novel compound is compared against databases of known bioactive molecules. Web servers such as SwissTargetPrediction, PharmMapper, and SuperPred can be employed to generate a list of putative targets based on 2D and 3D similarity to known ligands.

-

Structure-Based Target Prediction (Inverse Docking): In this approach, the 3D structure of the this compound derivative is screened against a library of protein binding sites. This "inverse docking" can identify proteins that are predicted to bind to the compound with high affinity.

Molecular Docking

Once a list of potential targets is generated, molecular docking is performed to predict the binding mode and affinity of the this compound derivative to the target protein. This provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, a QSAR model can be developed using a training set of analogues with known activities to predict the bioactivity of novel, untested compounds.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. A pharmacophore model can be generated from a set of active this compound derivatives and used as a 3D query to screen large compound libraries for molecules with similar features.

Key Biological Activities and Quantitative Data

In silico predictions are guided and validated by existing experimental data. The following tables summarize the reported bioactivities of various this compound derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of the PI3K/AKT signaling pathway.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Derivative 16 | PI4KIIIβ | 0.038 | [2] |

| Derivative 43 | PI4KIIIβ | 0.098 | [2] |

| Derivative 10a | Tubulin Polymerization | 2.69 | |

| Derivative 5b | HT29 (Colon Cancer) | 2.01 | [4][5] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 | [6] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 | [6] |

| Compound 20 | SHG-44 (Glioma) | 4.03 | [6] |

| Compound 4c | SKNMC (Neuroblastoma) | 10.8 | [7] |

| Compound 4d | Hep-G2 (Liver Cancer) | 11.6 | [7] |

PPARγ Agonist Activity

Phenylthiazole acids, a related class of compounds, have been identified as potential agonists of PPARγ, a nuclear receptor involved in the regulation of glucose and lipid metabolism.

Table 2: PPARγ Agonist Activity of Phenylthiazole Derivatives

| Compound | EC50 (µM) | Reference |

| Phenylthiazole acid 4t | 0.75 ± 0.20 | [3][8] |

| Rosiglitazone (Control) | 0.83 ± 0.14 | [3][8] |

Experimental Protocols

The validation of in silico predictions is contingent upon robust experimental testing. The following sections provide detailed methodologies for key assays relevant to the bioactivity of this compound.

In Silico Methodologies

-

Ligand Preparation:

-

Generate the 3D structure of the this compound derivative using software such as ChemDraw or Avogadro.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

-

Receptor Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, co-factors, and existing ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

-

-

Grid Generation:

-

Define the binding site on the receptor, typically centered on the active site or a known ligand-binding pocket.

-

Generate a grid box that encompasses the defined binding site.

-

-

Docking Simulation:

-

Perform the docking calculation using software such as AutoDock Vina or Glide. The program will systematically sample different conformations and orientations of the ligand within the grid box.

-

-

Results Analysis:

-

Analyze the docking results to identify the most favorable binding poses based on the predicted binding energy or docking score.

-

Visualize the ligand-protein interactions to understand the key residues involved in binding.

-

-

Data Set Preparation:

-

Compile a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values).

-

Ensure the data is curated and consistent.

-

-

Molecular Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its physicochemical and structural properties.

-

-

Data Splitting:

-

Divide the dataset into a training set for model development and a test set for model validation.

-

-

Model Development:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build a QSAR model that correlates the molecular descriptors with the biological activity.

-

-

Model Validation:

-

Assess the statistical significance and predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using the test set).

-

-

Prediction:

-

Use the validated QSAR model to predict the biological activity of new this compound derivatives.

-

In Vitro Experimental Validation

This assay measures the activity of PI4KIIIβ by quantifying the amount of ADP produced in the kinase reaction.

-

Prepare a reaction mixture containing PI4KIIIβ enzyme, substrate (phosphatidylinositol), and ATP in a suitable buffer.

-

Add the this compound derivative at various concentrations to the reaction mixture.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, producing light.

-

Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway Analysis: PI3K/AKT Pathway

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. This compound derivatives that inhibit PI4KIIIβ can effectively modulate this pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The integration of in silico prediction methodologies, as outlined in this guide, provides a powerful framework for accelerating the discovery and optimization of lead compounds. By combining computational approaches with targeted experimental validation, researchers can efficiently explore the therapeutic potential of this compound derivatives, paving the way for the development of next-generation therapeutics for a range of diseases, including cancer and metabolic disorders. This technical guide serves as a valuable resource for navigating the multifaceted process of modern drug discovery, from initial computational screening to preclinical evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KBbox: Methods [kbbox.h-its.org]

- 5. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Phenylthiazol-2-amine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-phenylthiazol-2-amine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents. The following sections outline key synthetic methodologies, present quantitative data in a structured format, and provide step-by-step experimental procedures.

Introduction